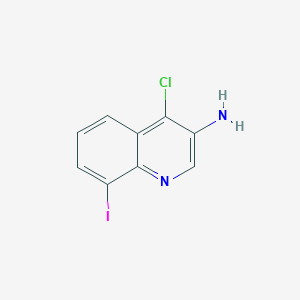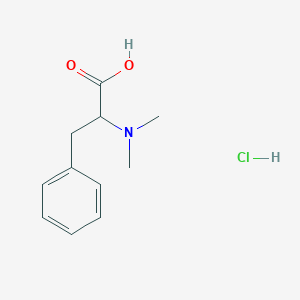
5-Methoxy-4-methylresorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methylbenzene-1,3-diol is an organic compound with the molecular formula C8H10O3. It belongs to the class of methoxybenzenes and phenols. This compound is characterized by the presence of a methoxy group (-OCH3) and two hydroxyl groups (-OH) attached to a benzene ring, making it a dihydroxybenzene derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the methylation of 4-methylresorcinol (5-methylbenzene-1,3-diol) using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-methoxy-4-methylbenzene-1,3-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
5-Methoxy-4-methylbenzene-1,3-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methoxy-4-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by affecting the activity of specific enzymes or binding to receptors, leading to changes in cellular functions. For example, it may influence oxidative stress pathways by acting as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
4-Methylresorcinol (5-methylbenzene-1,3-diol): Similar structure but lacks the methoxy group.
3-Methylcatechol (3-methylbenzene-1,2-diol): Similar structure with hydroxyl groups in different positions.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with hydroxyl groups in different positions
Uniqueness
5-Methoxy-4-methylbenzene-1,3-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-methoxy-4-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4,9-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYYQURSLQDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
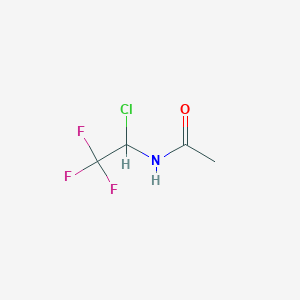
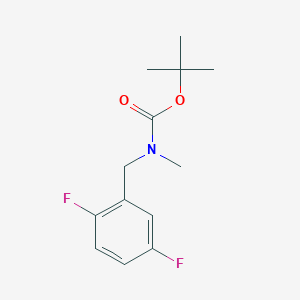
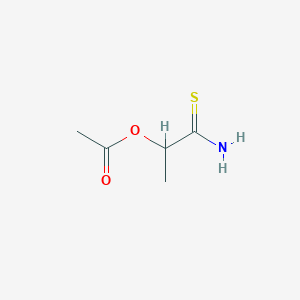

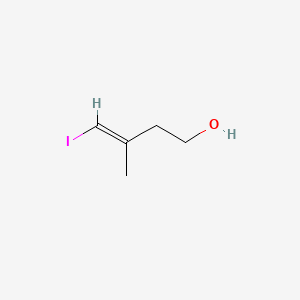


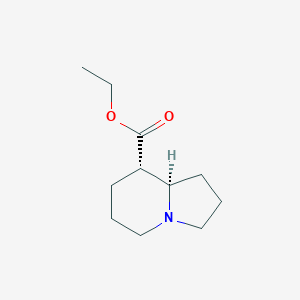
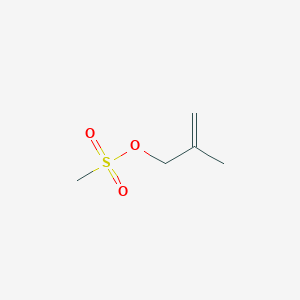

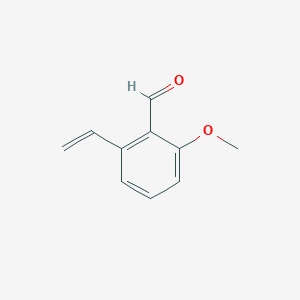
![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
